Fungal CYP51 Exhibits 3.3-Fold Higher Turnover Number for Eburicol Versus Lanosterol, with Superior Binding Affinity
In direct enzymatic assays using Malassezia globosa CYP51, eburicol demonstrated a binding affinity Kd of 23 μM, representing a 1.4-fold stronger binding than lanosterol (Kd 32 μM) [1]. The catalytic turnover number (kcat) for eburicol was 5.6 min⁻¹, which is 3.3-fold higher than the 1.7 min⁻¹ observed for lanosterol under identical assay conditions [1]. This dual advantage—enhanced binding and accelerated catalysis—establishes eburicol as the kinetically preferred natural substrate.
| Evidence Dimension | CYP51 binding affinity (Kd) and catalytic turnover (kcat) |
|---|---|
| Target Compound Data | Eburicol: Kd = 23 μM; kcat = 5.6 min⁻¹ |
| Comparator Or Baseline | Lanosterol: Kd = 32 μM; kcat = 1.7 min⁻¹ |
| Quantified Difference | Kd: 1.4-fold stronger binding; kcat: 3.3-fold higher turnover |
| Conditions | Recombinant M. globosa CYP51 in reconstituted enzyme assay at 37°C |
Why This Matters
Selection of eburicol over lanosterol for CYP51 activity assays yields 3.3-fold higher signal-to-noise ratio and more physiologically relevant kinetic parameters for fungal target validation.
- [1] Warrilow AGS, Price CL, Parker JE, et al. Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. Sci Rep. 2016;6:27690. View Source
